molecular formula C14H21NO B1624405 2-Propylamino-5-methoxytetralin CAS No. 78598-91-1

2-Propylamino-5-methoxytetralin

Cat. No.: B1624405
CAS No.: 78598-91-1
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-UHFFFAOYSA-N
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Description

2-Propylamino-5-methoxytetralin is a chemical compound known for its interaction with dopamine receptors. It is a derivative of tetralin, a bicyclic hydrocarbon, and features a methoxy group at the 5-position and a propylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylamino-5-methoxytetralin typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-1-tetralone.

    Reductive Amination: The key step involves the reductive amination of 5-methoxy-1-tetralone with propylamine. .

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Propylamino-5-methoxytetralin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propylamino-5-methoxytetralin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propylamino-5-methoxytetralin involves its interaction with dopamine receptors. It acts as an agonist or antagonist depending on the receptor subtype. The compound binds to the dopamine D2 receptors, influencing the release and uptake of dopamine in the brain. This interaction affects various neurological pathways and can modulate mood, behavior, and motor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylamino-5-methoxytetralin is unique due to its specific substitution pattern, which provides a distinct interaction profile with dopamine receptors. This makes it a valuable tool in the study of dopaminergic systems and the development of therapeutic agents .

Properties

IUPAC Name

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJPCRXVYMMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437207
Record name 2-PROPYLAMINO-5-METHOXYTETRALIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78598-91-1
Record name 2-PROPYLAMINO-5-METHOXYTETRALIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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